molecular formula C24H21N5O3 B11203606 [7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl](4-phenylpiperazin-1-yl)methanone

[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B11203606
M. Wt: 427.5 g/mol
InChI Key: SMKIDEVSFXDSLE-UHFFFAOYSA-N
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Description

    7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl](4-phenylpiperazin-1-yl)methanone: , often referred to as , belongs to a class of heterocyclic compounds.

  • Its chemical structure features a pyrazolo[1,5-a]pyrimidine core fused with a 1,3-benzodioxole ring and a phenylpiperazine moiety.
  • This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment.
  • Preparation Methods

      Synthetic Routes: Compound 14 can be synthesized through various routes. One common method involves the condensation of a suitable aminopyrazole with a 1,3-benzodioxole derivative.

      Reaction Conditions: The reaction typically occurs under mild conditions, often using a base as a catalyst.

      Industrial Production: While industrial-scale production details are proprietary, research laboratories employ scalable synthetic strategies to produce Compound 14.

  • Chemical Reactions Analysis

      Reactivity: Compound 14 undergoes diverse chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents. For instance, reduction may yield amines or hydrazines.

  • Scientific Research Applications

      Chemistry: Compound 14 serves as a versatile scaffold for designing novel derivatives with potential pharmacological activities.

      Biology: Researchers explore its impact on cell growth, apoptosis, and cell cycle regulation.

      Medicine: Investigations focus on its anti-cancer properties, especially against MCF-7, HCT-116, and HepG-2 cell lines.

      Industry: Its use in drug discovery and development is promising.

  • Mechanism of Action

      Targets: Compound 14 likely interacts with cellular proteins, including cyclin-dependent kinase 2 (CDK2).

      Pathways: It may disrupt cell cycle progression, induce apoptosis, and affect downstream signaling pathways.

  • Comparison with Similar Compounds

      Uniqueness: Compound 14’s fused heterocyclic structure sets it apart.

      Similar Compounds: Other pyrazolo[1,5-a]pyrimidines, such as related derivatives with different substituents, share similarities but lack the exact combination found in Compound 14.

    Properties

    Molecular Formula

    C24H21N5O3

    Molecular Weight

    427.5 g/mol

    IUPAC Name

    [7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone

    InChI

    InChI=1S/C24H21N5O3/c30-24(28-12-10-27(11-13-28)18-4-2-1-3-5-18)19-15-26-29-20(8-9-25-23(19)29)17-6-7-21-22(14-17)32-16-31-21/h1-9,14-15H,10-13,16H2

    InChI Key

    SMKIDEVSFXDSLE-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC6=C(C=C5)OCO6

    Origin of Product

    United States

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